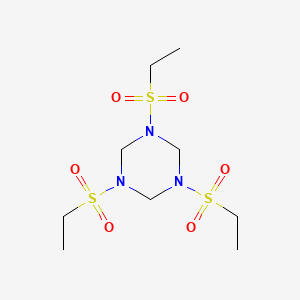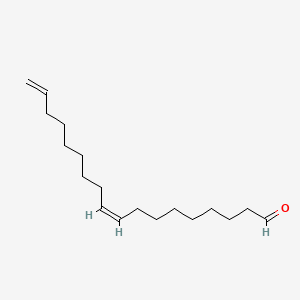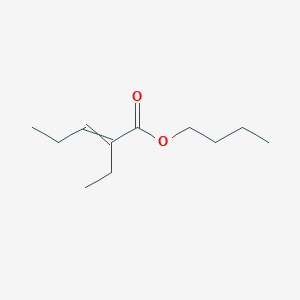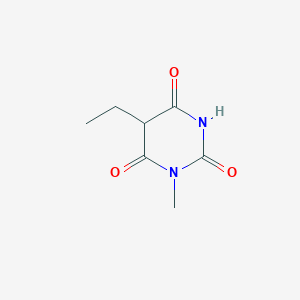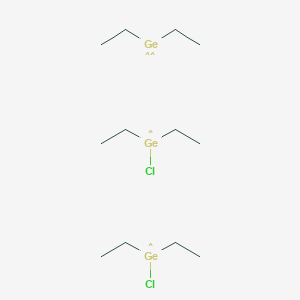![molecular formula C15H23NO2 B14641847 Acetamide, N-[4-(heptyloxy)phenyl]- CAS No. 55792-60-4](/img/structure/B14641847.png)
Acetamide, N-[4-(heptyloxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[4-(heptyloxy)phenyl]-: is an organic compound with the molecular formula C15H23NO2 . It is a derivative of acetamide, where the acetamide group is substituted with a heptyloxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-(heptyloxy)phenyl]- typically involves the reaction of 4-(heptyloxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(heptyloxy)aniline+acetic anhydride→Acetamide, N-[4-(heptyloxy)phenyl]-+acetic acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Acetamide, N-[4-(heptyloxy)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield phenolic compounds, while reduction may produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, Acetamide, N-[4-(heptyloxy)phenyl]- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and can be used to study reaction mechanisms.
Biology: In biological research, this compound may be used to investigate the interactions between small molecules and biological macromolecules. It can also be used in the development of new pharmaceuticals.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, Acetamide, N-[4-(heptyloxy)phenyl]- can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other applications .
Mécanisme D'action
The mechanism of action of Acetamide, N-[4-(heptyloxy)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Acetamide, N-phenyl-: This compound has a similar structure but lacks the heptyloxy group.
N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide: This compound has additional functional groups that confer different chemical properties and applications.
Uniqueness: Acetamide, N-[4-(heptyloxy)phenyl]- is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
55792-60-4 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N-(4-heptoxyphenyl)acetamide |
InChI |
InChI=1S/C15H23NO2/c1-3-4-5-6-7-12-18-15-10-8-14(9-11-15)16-13(2)17/h8-11H,3-7,12H2,1-2H3,(H,16,17) |
Clé InChI |
VAGVVTDVWFJIGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)

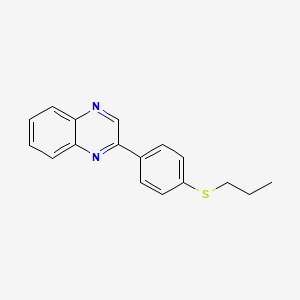
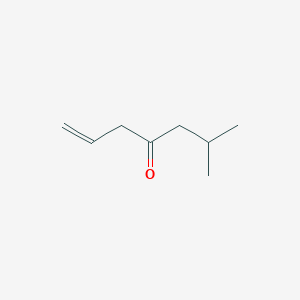
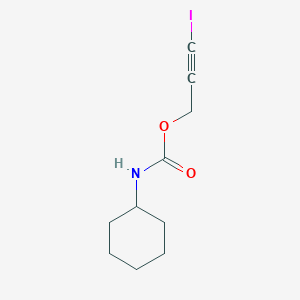
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)

